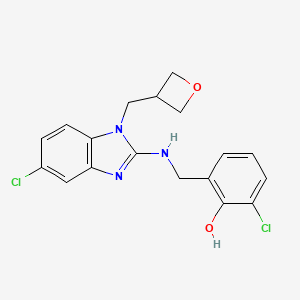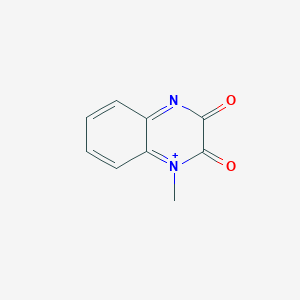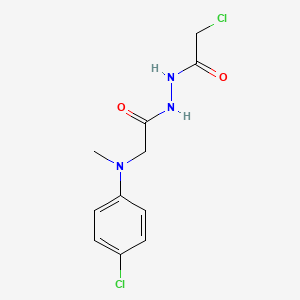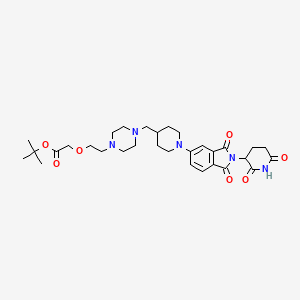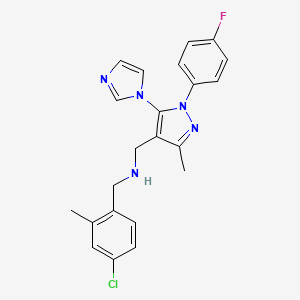
Aurora A inhibitor 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurora A inhibitor 3 is a compound that specifically targets Aurora A kinase, a serine/threonine kinase involved in the regulation of mitosis. Aurora A kinase is crucial for centrosome duplication, spindle assembly, and mitotic exit. Overexpression of Aurora A kinase has been linked to various cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aurora A inhibitor 3 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of triazole derivatives as bioisosteric analogues of known inhibitors . The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Analyse Chemischer Reaktionen
Types of Reactions
Aurora A inhibitor 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide (H2O2).
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reagents like dithiothreitol (DTT).
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), diamide.
Reduction: Dithiothreitol (DTT).
Substitution: Various nucleophiles and electrophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogues .
Wissenschaftliche Forschungsanwendungen
Aurora A inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Aurora A kinase and its effects on cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress Aurora A kinase.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.
Wirkmechanismus
Aurora A inhibitor 3 exerts its effects by specifically binding to the active site of Aurora A kinase, inhibiting its activity. This inhibition disrupts the normal function of Aurora A kinase in centrosome duplication, spindle assembly, and mitotic exit, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the regulation of mitotic checkpoints and the inhibition of downstream signaling pathways that promote cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Aurora A inhibitor 3 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting Aurora A kinase. Similar compounds include:
Alisertib (MLN8237): A selective Aurora A kinase inhibitor with potent anticancer activity.
MK-8745: Another selective inhibitor of Aurora A kinase, known for its high binding affinity and stability.
AT9283: A dual inhibitor of Aurora A and B kinases, used in various tumor models.
This compound stands out due to its specific targeting of Aurora A kinase, making it a valuable tool in cancer research and therapy .
Eigenschaften
Molekularformel |
C22H21ClFN5 |
|---|---|
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
1-(4-chloro-2-methylphenyl)-N-[[1-(4-fluorophenyl)-5-imidazol-1-yl-3-methylpyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C22H21ClFN5/c1-15-11-18(23)4-3-17(15)12-26-13-21-16(2)27-29(20-7-5-19(24)6-8-20)22(21)28-10-9-25-14-28/h3-11,14,26H,12-13H2,1-2H3 |
InChI-Schlüssel |
ONRCUNHZJOSXCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)CNCC2=C(N(N=C2C)C3=CC=C(C=C3)F)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


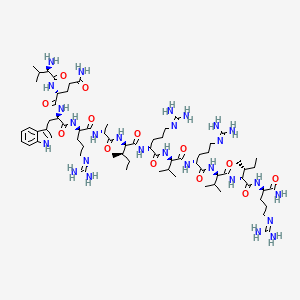
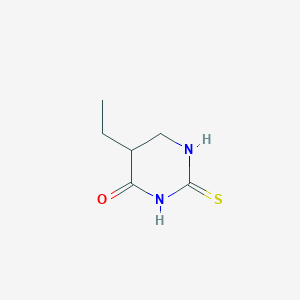

![3-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12364244.png)
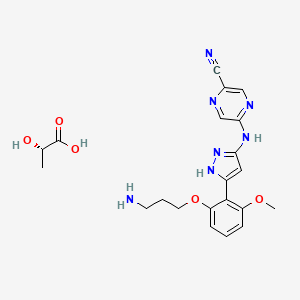
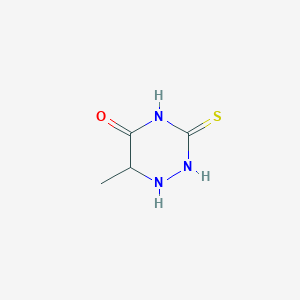
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)
![(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)
